molecular formula C26H30N2O3 B12465312 N-(2,6-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide

N-(2,6-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide

Cat. No.: B12465312
M. Wt: 418.5 g/mol
InChI Key: LUIYJCWQDJMRHS-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes a cyclohexane ring, a dioxo group, and an isoindole moiety, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. The starting materials might include 2,6-dimethylaniline, cyclohexanecarboxylic acid, and other reagents necessary for forming the dioxo and isoindole structures. Common reaction conditions could involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be investigated for its potential biological activity, such as its effects on cellular processes or its ability to interact with specific biomolecules.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties, such as its ability to act as a drug candidate for treating specific diseases.

Industry

In industry, it might be used in the production of advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide would depend on its specific application. For example, if it is used as a drug, its mechanism might involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include various biochemical processes that are influenced by the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other cyclohexanecarboxamide derivatives or isoindole-containing molecules. Examples could be:

  • N-(2,6-dimethylphenyl)-cyclohexanecarboxamide
  • 4-(1,3-dioxooctahydroisoindol-2-yl)cyclohexanecarboxamide

Uniqueness

The uniqueness of N-(2,6-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide lies in its specific combination of functional groups and structural features, which might confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C26H30N2O3

Molecular Weight

418.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C26H30N2O3/c1-13-4-3-5-14(2)23(13)27-24(29)15-6-8-16(9-7-15)28-25(30)21-17-10-11-18(20-12-19(17)20)22(21)26(28)31/h3-5,10-11,15-22H,6-9,12H2,1-2H3,(H,27,29)

InChI Key

LUIYJCWQDJMRHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCC(CC2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Origin of Product

United States

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